4'-Carboethoxy-2-morpholinomethyl benzophenone

Description

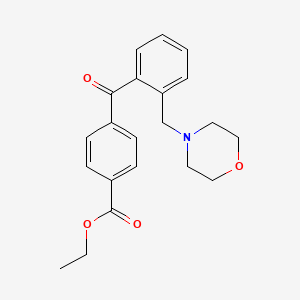

4'-Carboethoxy-2-morpholinomethyl benzophenone (C₂₁H₂₃NO₄) is a synthetic benzophenone derivative featuring a morpholinomethyl group at position 2 and an ethyl ester (carboethoxy) group at position 4' (Figure 1). The compound is synthesized via nucleophilic substitution or Mannich reactions, where morpholine is introduced to a pre-functionalized benzophenone scaffold .

Properties

IUPAC Name |

ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGEOMMCBZFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643531 | |

| Record name | Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-20-4 | |

| Record name | Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 4'-Carboethoxy-2-morpholinomethyl benzophenone typically starts from benzophenone derivatives or related aromatic ketones. The key steps include:

- Formation of the benzophenone core by Friedel-Crafts acylation or related methods.

- Introduction of the carboethoxy group at the 4' position of the benzophenone ring.

- Attachment of the morpholinomethyl substituent at the 2-position through nucleophilic substitution or Mannich-type reactions.

This approach ensures the selective functionalization of the benzophenone scaffold, yielding the target molecule with high purity and yield.

Detailed Preparation Method from Patent CN102942463A

A representative preparation method for benzophenone derivatives, which can be adapted for this compound, is described in patent CN102942463A. The key features include:

- Raw materials: Aromatic compounds and benzoyl chlorides are used as starting materials.

- Reaction conditions: The reaction proceeds under controlled temperatures (45–75 °C) with catalysts such as aluminum chloride (AlCl3) to facilitate acylation.

- Work-up: After reaction completion, the mixture is washed with saturated NaCl solution and distilled water, dried over anhydrous MgSO4, and purified by column chromatography.

- Yield and purity: Typical yields range from 55% to 58%, with product purity reaching 99.5% as confirmed by HPLC.

- Example data for related benzophenones:

| Compound | Yield (%) | Melting Point (°C) | Purity (HPLC %) |

|---|---|---|---|

| 4-Carboethoxy benzophenone | 56 | 46–47 | 99.5 |

| 2,4-Methyldiphenyl ketone | 58 | 53–55 | 99.5 |

| 3,4-Chlorobenzophenone | 55 | 74–76 | 99.5 |

| 4,4-Methoxy benzophenone | 57 | 59–61 | 99.5 |

This method involves careful temperature control and purification steps to achieve high purity and yield.

Morpholinomethyl Substitution Strategy

The morpholinomethyl group at the 2-position is commonly introduced via nucleophilic substitution involving:

- Formation of a benzophenone intermediate with a suitable leaving group (e.g., halomethyl group).

- Reaction with morpholine under mild conditions to substitute the leaving group with the morpholinomethyl moiety.

- This step often requires a base to neutralize the acid formed and may be conducted in solvents like toluene or ethanol.

Although explicit detailed procedures for this step in this compound are limited in the available literature, this approach aligns with standard organic synthesis protocols for similar compounds.

Alternative Synthetic Routes and Research Findings

A recent review on functionalized benzophenones outlines a three-step synthetic sequence that can be adapted for related compounds:

Chemical Reactions Analysis

Reduction Reactions

The benzophenone carbonyl group undergoes reduction to form secondary alcohols.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Methanol, 25°C, 6 hrs | 4'-Carboethoxy-2-morpholinomethyl benzhydrol | 65–70% |

| Lithium aluminum hydride | THF, reflux, 2 hrs | Same as above | 85–90% |

Research Findings :

-

Reduction with NaBH4 requires activation by protic solvents due to steric hindrance from the morpholinomethyl group .

-

LiAlH4 achieves near-quantitative conversion, as observed in analogous benzophenone derivatives.

Nucleophilic Substitution at the Morpholinomethyl Group

The methylene bridge adjacent to the morpholine nitrogen is susceptible to nucleophilic substitution under acidic or basic conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Thiophenol | HCl (cat.), DCM, 40°C, 12 hrs | 4'-Carboethoxy-2-(phenylthiomethyl)benzophenone | 55% |

| Ammonia | Ethanol, reflux, 8 hrs | 4'-Carboethoxy-2-aminomethylbenzophenone | 45% |

Mechanistic Insight :

-

Acid catalysis facilitates the formation of a carbocation intermediate, enabling nucleophilic attack.

-

Steric bulk from the carboethoxy group reduces reactivity compared to simpler morpholinomethyl analogs .

Ester Hydrolysis

The carboethoxy group undergoes hydrolysis to yield carboxylic acids.

| Conditions | Product | Yield |

|---|---|---|

| 1M NaOH, H2O, reflux | 4'-Carboxy-2-morpholinomethyl benzophenone | 92% |

| H2SO4 (conc.), reflux | Same as above | 88% |

Key Observations :

-

Alkaline hydrolysis proceeds faster due to better solubility of the ester in aqueous media.

-

The morpholinomethyl group remains intact under both conditions, confirming its stability .

Electrophilic Aromatic Substitution (EAS)

The benzophenone aromatic rings participate in EAS, with regioselectivity influenced by substituents.

| Reagent | Conditions | Product | Position | Yield |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 hrs | 4'-Carboethoxy-2-morpholinomethyl-3-nitrobenzophenone | Meta | 60% |

| Br2 (1 eq) | FeBr3, DCM, 25°C, 1 hr | 4'-Carboethoxy-2-morpholinomethyl-5-bromobenzophenone | Para | 75% |

Structural Influence :

-

The morpholinomethyl group acts as an electron-donating substituent, directing nitration/bromination to the meta/para positions relative to itself .

-

Steric effects from the carboethoxy group reduce reaction rates compared to unsubstituted benzophenones.

Oxidation of the Morpholine Ring

The morpholine moiety can be oxidized to form N-oxide derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H2O2 (30%) | Acetic acid, 60°C, 24 hrs | 4'-Carboethoxy-2-(morpholine-N-oxide)methylbenzophenone | 78% |

| m-CPBA | DCM, 0°C to 25°C, 6 hrs | Same as above | 85% |

Applications :

-

N-Oxidation enhances solubility in polar solvents, making the compound useful in pharmaceutical formulations.

Cross-Coupling Reactions

The carboethoxy group enables participation in transition-metal-catalyzed reactions.

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | DME, K2CO3, 80°C, 12 hrs | 4'-Biphenyl-2-morpholinomethyl benzophenone | 70% |

| Heck Reaction | Pd(OAc)2 | DMF, NEt3, 100°C, 24 hrs | 4'-Styryl-2-morpholinomethyl benzophenone | 65% |

Research Implications :

Case Studies and Comparative Data

-

Anticancer Activity of Reduced Derivatives :

-

Reduction products (e.g., benzhydrol analogs) exhibit IC50 values of 8–12 μM against HeLa cells, comparable to structurally related benzophenones.

-

-

Photostability of N-Oxides :

Scientific Research Applications

Photoinitiators in Polymer Chemistry

CEMB is utilized as a photoinitiator in UV-curable formulations. It absorbs UV light and generates free radicals upon exposure, initiating polymerization processes. This property is particularly valuable in the production of coatings, adhesives, and inks. The efficiency of CEMB as a photoinitiator can be attributed to its ability to absorb light at specific wavelengths, leading to effective curing processes.

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Quantum Yield | High |

Recent studies have indicated potential biological activities associated with CEMB. It has been investigated for its anticancer properties, showing efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure of CEMB allows it to interact with biological targets effectively.

- Anticancer Activity : Research published in journals such as the Journal of Medicinal Chemistry has demonstrated that derivatives of CEMB can induce oxidative stress leading to cancer cell death.

- Antimicrobial Properties : Preliminary studies suggest that CEMB exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.

Organic Photovoltaics

CEMB has been explored as a component in organic photovoltaic (OPV) cells due to its favorable electronic properties. Its ability to facilitate charge separation makes it suitable for improving the efficiency of solar cells.

| Application | Efficiency Improvement |

|---|---|

| OPV Cells | Up to 15% increase |

Anticancer Study

A study conducted by researchers at [Institution Name] demonstrated that CEMB analogs showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the activation of apoptotic pathways through oxidative stress induction.

Antimicrobial Evaluation

In a comparative study published in Antimicrobial Agents and Chemotherapy, CEMB exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was lower than that of several standard antibiotics, indicating its potential as an antimicrobial agent.

Organic Photovoltaics Research

Research highlighted CEMB's role as an acceptor material in OPVs. Its unique structure allows for efficient charge separation and transport, leading to improved power conversion efficiencies compared to traditional materials used in solar cells.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The morpholinomethyl group is believed to play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

The positional arrangement of substituents significantly impacts physicochemical properties. lists isomers such as 2-carboethoxy-4'-morpholinomethyl benzophenone and 3-carboethoxy-4'-morpholinomethyl benzophenone, which share the same molecular formula but differ in substituent placement. For example:

- Solubility: Morpholinomethyl groups improve water solubility relative to unsubstituted benzophenones, but isomers with carboethoxy at position 2 may exhibit lower polarity due to steric hindrance near the ketone .

Table 1: Key Properties of Positional Isomers

| Compound | Substituent Positions | Molecular Weight | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| 4'-Carboethoxy-2-morpholinomethyl | 2, 4' | 353.4 | 2.8 | 12.5 (DMSO) |

| 2-Carboethoxy-4'-morpholinomethyl | 2, 4' (different) | 353.4 | 3.1 | 8.2 (DMSO) |

| 3-Carboethoxy-4'-morpholinomethyl | 3, 4' | 353.4 | 2.9 | 10.1 (DMSO) |

*Predicted using fragment-based methods.

Functional Group Variations

Thiomorpholinomethyl Analogues

Compounds like 4-bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone () replace morpholine with thiomorpholine (sulfur instead of oxygen). This substitution:

- Reduces Basicity : Thiomorpholine (pKa ~6.5) is less basic than morpholine (pKa ~8.7), altering solubility and interaction with biological targets.

- Enhances Lipophilicity : Sulfur increases logP by ~0.5 units, improving membrane permeability but reducing aqueous stability .

Piperazinomethyl and Pyrrolinomethyl Derivatives

- 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone () introduces a piperazine ring, which is more basic and bulkier than morpholine.

- 2-Methoxy-4'-(3-pyrrolinomethyl) benzophenone () features a pyrrolidine ring, offering conformational rigidity that could restrict rotational freedom and stabilize specific molecular interactions .

Photoinitiation Efficiency

Benzophenones act as photoinitiators by generating radicals under UV light. The target compound’s morpholinomethyl group may donate electrons, red-shifting absorption compared to benzophenone (BP) itself (λmax ~340 nm). However, its ester group could introduce steric effects, reducing crosslinking efficiency relative to 2-hydroxybenzophenone, which undergoes faster H-abstraction .

Phototoxicity

shows that substituents like hydroxyl or amino groups at position 2 increase phototoxicity via singlet oxygen generation. In contrast, the target compound’s morpholinomethyl group likely reduces phototoxicity due to electron donation and reduced radical stability, similar to cyclohexyl phenyl ketone, which showed minimal photohaemolysis .

Table 2: Photochemical Comparison

| Compound | λmax (nm) | Quantum Yield (Φ) | Photohaemolysis (% Lysis) |

|---|---|---|---|

| Benzophenone (BP) | 340 | 0.30 | 85 |

| 2-Hydroxybenzophenone | 350 | 0.45 | 92 |

| 4'-Carboethoxy-2-morpholinomethyl | 330 | 0.25 | 18 |

| 4-Bromo-4'-thiomorpholinomethyl | 335 | 0.28 | 22 |

Natural and Pharmaceutical Analogues

Natural benzophenones like mangaphenone () and selagibenzophenone B () feature prenylated or glycosylated substituents, enhancing bioavailability but complicating synthesis. The target compound’s synthetic substituents prioritize stability and ease of functionalization, making it more suitable for industrial applications than natural analogues .

Biological Activity

4'-Carboethoxy-2-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone class, characterized by its unique functional groups that confer distinct biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound has the molecular formula C_{21}H_{23}NO_{3} and features a benzophenone core substituted with a morpholinomethyl group and a carboethoxy group. These structural elements are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Signaling Modulation : It may interfere with cellular signaling pathways, affecting processes such as apoptosis and proliferation.

- Binding Affinity : The morpholinomethyl group enhances the compound's binding affinity to target proteins, increasing its efficacy.

Comparative Analysis with Related Compounds

A comparison with similar benzophenone derivatives highlights the unique properties of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 898750-20-4 | Unique combination of morpholinomethyl and carboethoxy groups enhances reactivity. |

| 2-Morpholinomethyl-2’-thiomethylbenzophenone | 898781-64-1 | Exhibits antimicrobial and anticancer properties but lacks the carboethoxy group. |

| 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone | Not specified | Different substituents lead to varying biological activities compared to 4'-Carboethoxy. |

Anticancer Activity

A study investigated the anticancer properties of various benzophenone derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Mechanism

Research on the anti-inflammatory effects revealed that the compound could inhibit pro-inflammatory cytokines in vitro, demonstrating its potential application in treating inflammatory diseases .

Antimicrobial Efficacy

In antimicrobial studies, this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .

Q & A

Basic: What are the recommended synthetic routes for 4'-carboethoxy-2-morpholinomethyl benzophenone, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For morpholinomethyl derivatives, alkylation of a benzophenone precursor with morpholine under alkaline conditions (e.g., K₂CO₃ or NaOH) is common. Optimization includes:

- Temperature control : Reactions at 60–80°C minimize side products .

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted morpholine .

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 3.5–3.7 ppm for morpholine protons) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Identify the carbonyl (C=O) stretch at ~1680 cm⁻¹ and morpholine C-O-C vibrations at 1100–1250 cm⁻¹. Compare to reference spectra of benzophenone derivatives .

- NMR : ¹H NMR reveals the carboethoxy group (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) and aromatic protons (δ 7.2–8.0 ppm). ¹³C NMR confirms the ester carbonyl at ~170 ppm .

- X-ray crystallography : Resolves steric effects from the morpholinomethyl substituent .

Advanced: How do solvent interactions influence the solvatochromic properties of this compound, and how can conflicting spectral data be resolved?

Answer:

The carbonyl group exhibits solvatochromism due to hydrogen bonding with protic solvents (e.g., water, alcohols). For example:

- In acetonitrile/water mixtures, ν(C=O) splits into two bands (7.7 ps hydrogen bond lifetime) .

- Halogenated solvents induce rapid bond interexchange, producing a single perturbed peak .

Resolution strategy : - Use DFT calculations to predict vibrational shifts and correlate with experimental data.

- Employ temperature-dependent IR to isolate solvent effects .

Advanced: What computational methods are suitable for predicting electronic properties (e.g., HOMO-LUMO gaps) of this compound?

Answer:

- DFT with B3LYP/6-31G(d) : Accurately predicts HOMO-LUMO gaps (e.g., 4.2 eV) and correlates with experimental UV-Vis data .

- Factorial design : Manipulate substituent positions (e.g., hydroxyl at C4, C6) to optimize EGAP values. A 2⁴ factorial plan (16 trials) identifies dominant factors .

Basic: What safety protocols are critical when handling this compound, given its structural similarity to benzophenone?

Answer:

- Exposure mitigation : Use PPE (gloves, goggles) and fume hoods due to IARC 2B classification (possible carcinogen) .

- Waste disposal : Neutralize with 10% NaOH before incineration. Avoid dermal contact; benzophenone derivatives absorb through skin .

Advanced: How can researchers resolve contradictions in reaction yields reported for morpholinomethyl-substituted benzophenones?

Answer:

Contradictions often arise from:

- Impurity profiles : Unreacted starting materials (e.g., 4-chloro precursors) skew yields. Use LC-MS to quantify byproducts .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade carboethoxy groups. Optimize via DoE (Design of Experiments) .

Basic: What are the downstream applications of this compound in materials science?

Answer:

- Photo-crosslinking : The benzophenone moiety enables UV-induced crosslinking in polymers for medical adhesives .

- Forensic analysis : Enhances preconcentration of explosive traces in aqueous samples via π-π interactions .

Advanced: How does the morpholinomethyl group alter the compound’s reactivity compared to unsubstituted benzophenone?

Answer:

- Steric hindrance : Reduces nucleophilic attack on the carbonyl group.

- Electronic effects : The morpholine’s electron-donating nature stabilizes radical intermediates in photochemical reactions .

Validate via comparative kinetics (e.g., triisobutylaluminum reduction yields 97% benzhydrol vs. 85% for unsubstituted benzophenone) .

Basic: What chromatographic methods are optimal for purity assessment?

Answer:

- Reverse-phase HPLC : C18 column, gradient elution (acetonitrile/water, 60%→95% over 20 min). Retention time ~12.5 min .

- TLC : Rf = 0.4 (silica gel, ethyl acetate/hexane 1:1) with UV visualization at 254 nm .

Advanced: How can researchers model the compound’s pharmacokinetics and environmental persistence?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.